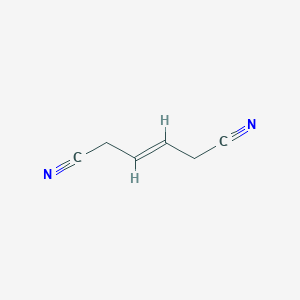
Guanidine, (2-benzhydryloxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, (2-benzhydryloxyethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water, ethanol, and ether. It is also known as benzhydrylguanidine or BHG. Guanidine, (2-benzhydryloxyethyl)- has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of guanidine, (2-benzhydryloxyethyl)- is not fully understood. However, it has been suggested that the compound may act as a cholinesterase inhibitor, which can increase the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. Guanidine, (2-benzhydryloxyethyl)- has also been shown to have antioxidant properties, which can protect against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Guanidine, (2-benzhydryloxyethyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This can lead to an increase in acetylcholine levels, which can improve cognitive function and memory. Guanidine, (2-benzhydryloxyethyl)- has also been shown to have antioxidant properties, which can protect against oxidative stress and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Guanidine, (2-benzhydryloxyethyl)- has several advantages for lab experiments. It is stable, soluble in water, and has a relatively high melting point, which makes it easy to handle. However, the compound has some limitations, such as its potential toxicity and the need for careful handling. In addition, the compound has limited solubility in some organic solvents, which can affect its use in certain experiments.
Direcciones Futuras
Guanidine, (2-benzhydryloxyethyl)- has several potential future directions for research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that the compound can improve cognitive function and memory, which makes it a promising candidate for further research. Another area of interest is the synthesis of new derivatives of guanidine, (2-benzhydryloxyethyl)-, which may have improved properties and applications in various fields. Overall, guanidine, (2-benzhydryloxyethyl)- is a compound with significant potential for future scientific research.
Métodos De Síntesis
Guanidine, (2-benzhydryloxyethyl)- can be synthesized using various methods. One of the most commonly used methods is the reaction of benzhydrylamine with cyanamide followed by hydrolysis. Another method involves the reaction of benzhydrylamine with carbodiimide in the presence of a catalyst. The yield and purity of the synthesized compound depend on the method used.
Aplicaciones Científicas De Investigación
Guanidine, (2-benzhydryloxyethyl)- has been extensively studied for its potential applications in various fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the synthesis of other compounds. In addition, guanidine, (2-benzhydryloxyethyl)- has been studied for its potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
16136-32-6 |
|---|---|
Nombre del producto |
Guanidine, (2-benzhydryloxyethyl)- |
Fórmula molecular |
C16H19N3O |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-(2-benzhydryloxyethyl)guanidine |
InChI |
InChI=1S/C16H19N3O/c17-16(18)19-11-12-20-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H4,17,18,19) |
Clave InChI |
AEPDQNDBDKHWHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN=C(N)N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN=C(N)N |
Otros números CAS |
16136-32-6 |
Sinónimos |
1-[2-(Diphenylmethoxy)ethyl]guanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



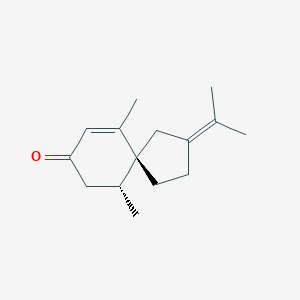
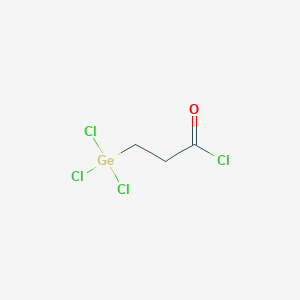
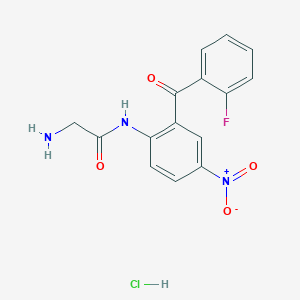
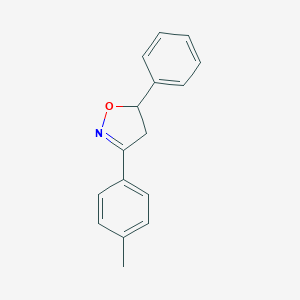
![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)
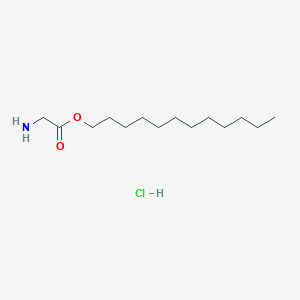
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
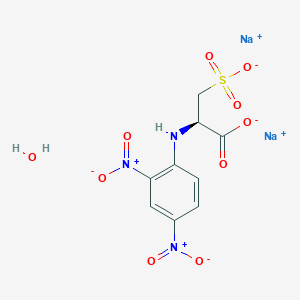
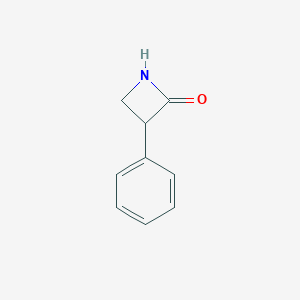
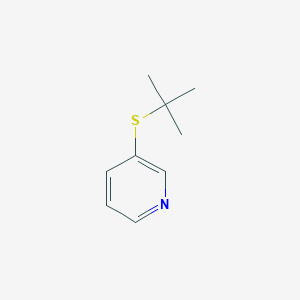
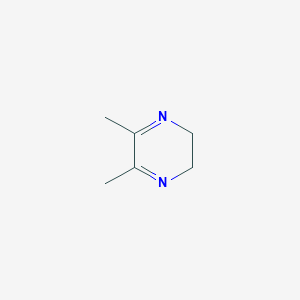
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
